molecular formula C20H19F2NOS B2581832 (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one CAS No. 1706487-54-8

(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2581832
CAS No.: 1706487-54-8
M. Wt: 359.43
InChI Key: IUGHXEWNRRGEEK-RMKNXTFCSA-N
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Description

(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiazepane ring, a difluorophenyl group, and a phenylprop-2-en-1-one moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol or thioester under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thiazepane intermediate.

    Formation of the Phenylprop-2-en-1-one Moiety: This step involves the condensation of a benzaldehyde derivative with an appropriate ketone or enone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring or the phenylprop-2-en-1-one moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the thiazepane ring or the phenylprop-2-en-1-one moiety.

    Reduction: Reduced forms of the phenylprop-2-en-1-one moiety, such as alcohols.

    Substitution: Substituted derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activities. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one: can be compared with other thiazepane derivatives, such as:

Uniqueness

The presence of the difluorophenyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(E)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NOS/c21-16-7-8-18(22)17(14-16)19-10-11-23(12-13-25-19)20(24)9-6-15-4-2-1-3-5-15/h1-9,14,19H,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGHXEWNRRGEEK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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